molecular formula C19H17N3O2S B2669839 2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 392255-56-0

2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2669839
CAS RN: 392255-56-0
M. Wt: 351.42
InChI Key: KHZWRBLHWNDHHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of heterocyclic chemical compounds like pyrazoles . Pyrazoles have a nitrogen-based hetero-aromatic ring structure that provides a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Toxicological Evaluation

A related compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (S2227), underwent a toxicological evaluation to assess its safety for use in food and beverage applications. The compound was not found to be mutagenic or clastogenic in vitro and did not induce micronuclei in vivo, indicating its safety at the tested levels. A no-observed-adverse-effect-level (NOAEL) was established, suggesting its potential for safe consumption within specified limits D. Karanewsky, A. Arthur, Hanghui Liu, Bert Chi, S. Markison, 2015.

Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives, including coordination complexes with Co(II) and Cu(II), highlighted the effect of hydrogen bonding on self-assembly processes. These studies also examined their antioxidant activities, indicating that such compounds could serve as significant antioxidants due to their structural features K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. El Abbes Faouzi, N. N. Adarsh, Y. Garcia, 2019.

Chemoselective Acetylation

The compound N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was studied for its chemoselective monoacetylation. This research provides insight into optimizing the production of pharmaceutical intermediates, demonstrating the broader applications of acetamide derivatives in drug synthesis Deepali B Magadum, G. Yadav, 2018.

Flavouring Group Evaluation

Another compound of interest, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, was assessed for its implications on human health as a flavouring substance. The evaluation included dietary exposure and toxicological studies, concluding no safety concern at the estimated level of dietary exposure, highlighting the compound's potential as a safe flavoring agent M. Younes, G. Aquilina, L. Castle, et al., 2018.

properties

IUPAC Name

2-phenoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(11-24-15-9-5-2-6-10-15)20-19-16-12-25-13-17(16)21-22(19)14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZWRBLHWNDHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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